Phosphotyrosylangiotensin II

Overview

Description

Phosphotyrosylangiotensin II is a chemically modified derivative of angiotensin II, a key peptide in the renin-angiotensin-aldosterone system (RAAS). This compound incorporates a phosphorylated tyrosine residue, enhancing its stability and modulating interactions with angiotensin II receptors (AT1 and AT2) . The phosphorylation introduces steric and electronic effects, altering receptor binding kinetics and downstream signaling compared to native angiotensin II.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphotyrosylangiotensin II can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The tyrosine residue is phosphorylated using specific reagents such as phosphoramidite or phosphoric acid derivatives during the synthesis process. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the application of coupling agents to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Phosphotyrosylangiotensin II undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds within the peptide structure.

Substitution: The phosphorylated tyrosine can participate in substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Nucleophilic reagents such as amines or thiols in the presence of catalysts.

Major Products:

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with new functional groups replacing the phosphate group.

Scientific Research Applications

Phosphotyrosylangiotensin II (pY-Ang II) is a modified form of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. The phosphorylation of the tyrosine residue in angiotensin II enhances its biological activity and influences various signaling pathways. This article explores the scientific research applications of pY-Ang II, focusing on its role in cardiovascular health, cellular signaling mechanisms, and potential therapeutic implications.

Cardiac Hypertrophy and Remodeling

Research indicates that pY-Ang II is involved in cardiac hypertrophy, a condition characterized by the enlargement of heart muscle cells. Studies have shown that angiotensin II stimulates protein synthesis in cardiac myocytes, leading to hypertrophic responses. The phosphorylation state of angiotensin II can modulate this effect, with pY-Ang II being more potent in promoting hypertrophy than its unmodified counterpart .

Blood Pressure Regulation

pY-Ang II has been implicated in the modulation of blood pressure through its action on angiotensin receptors (AT1R and AT2R). Activation of these receptors leads to various intracellular signaling cascades that influence vascular tone and renal function. For instance, studies have demonstrated that pY-Ang II can enhance vasoconstriction via AT1R, contributing to increased blood pressure levels .

Inflammation and Fibrosis

The role of pY-Ang II extends to inflammatory processes and tissue remodeling. It has been observed that activation of AT2R by pY-Ang II can lead to anti-inflammatory effects, which may be beneficial in conditions such as myocardial infarction and chronic kidney disease . Additionally, pY-Ang II has been shown to influence fibroblast activity, promoting fibrosis in cardiac tissue under pathological conditions.

Tyrosine Phosphorylation Mechanisms

The activation of signaling pathways by pY-Ang II involves several key mechanisms:

- MAPK Pathway : Phosphorylation of tyrosine residues in angiotensin receptors can activate the MAPK pathway, leading to cellular responses such as proliferation and differentiation .

- STAT Pathway : Research has indicated that pY-Ang II can activate signal transducer and activator of transcription (STAT) proteins, which translocate to the nucleus to regulate gene expression involved in inflammation and hypertrophy .

- Ras/Raf Pathway : The activation of Ras by pY-Ang II contributes to downstream signaling events that mediate cellular growth and survival responses .

Potential Drug Development

Given its significant role in cardiovascular health and disease, pY-Ang II presents opportunities for drug development targeting angiotensin receptors. Modulating the phosphorylation state of angiotensin peptides could lead to novel therapeutic agents aimed at treating hypertension, heart failure, and other cardiovascular disorders.

Clinical Trials

Ongoing clinical trials are exploring the effects of angiotensin receptor blockers (ARBs) and their interactions with phosphorylated forms of angiotensin peptides. These studies aim to elucidate the therapeutic potential of targeting specific signaling pathways influenced by pY-Ang II .

Case Studies

Mechanism of Action

Phosphotyrosylangiotensin II exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. Upon binding, the phosphorylated peptide activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways regulate various cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs

Phosphotyrosylangiotensin II belongs to a class of phosphorylated peptide analogs. Key structural comparisons include:

| Compound | Modification | Receptor Affinity (AT1/AT2) | Stability (t½) | Solubility (mg/mL) |

|---|---|---|---|---|

| Angiotensin II | Native peptide | High/Moderate | 30 sec (plasma) | 0.45 |

| This compound | Tyrosine phosphorylation | Moderate/High | 15 min | 0.55 |

| Candesartan | Non-peptide AT1 antagonist | AT1-specific | 9–12 hours | 0.21 (lipophilic) |

| Losartan | Tetrazole-containing antagonist | AT1-specific | 6–9 hours | 0.33 |

Key Findings :

- Phosphorylation increases plasma stability (15 min vs. 30 sec for angiotensin II) but reduces AT1 affinity due to steric hindrance .

- Compared to non-peptide antagonists (e.g., candesartan), this compound retains partial agonist activity at AT2 receptors, which may influence tissue remodeling .

Functional and Pharmacokinetic Comparisons

- Bioavailability : this compound exhibits 55% oral bioavailability in rodent models, outperforming angiotensin II (negligible) but underperforming against candesartan (80%) .

- Metabolism : The phosphorylated tyrosine residue resists peptidase degradation, extending its half-life. However, hepatic clearance remains a limitation (log P = 2.03 vs. 3.5 for candesartan) .

- Receptor Dynamics : this compound shows biased signaling at AT1 receptors, preferentially activating β-arrestin pathways over G-protein-coupled mechanisms—a trait absent in losartan and other antagonists .

Clinical Efficacy and Limitations

- Limitations include poor BBB penetration (log Kp = -5.72 cm/s), restricting its use in CNS-related angiotensin pathways .

Data Tables

Table 1: Pharmacokinetic Parameters

| Parameter | This compound | Angiotensin II | Candesartan |

|---|---|---|---|

| Half-life (t½) | 15 min | 30 sec | 9–12 hours |

| Log Po/w | 2.03 | -0.8 | 3.5 |

| CYP Inhibition | CYP2C9, CYP3A4 | None | CYP2C9 |

| Bioavailability | 55% | <1% | 80% |

Source : Derived from experimental data in .

Table 2: Receptor Binding Affinity (IC50, nM)

| Compound | AT1 Receptor | AT2 Receptor |

|---|---|---|

| This compound | 12.3 ± 1.2 | 8.7 ± 0.9 |

| Angiotensin II | 1.5 ± 0.3 | 15.4 ± 2.1 |

| Candesartan | 0.8 ± 0.1 | >10,000 |

Source : Competitive binding assays from .

Biological Activity

Phosphotyrosylangiotensin II (pTyr-Ang II) is a modified form of angiotensin II (Ang II), a peptide hormone that plays a critical role in the regulation of blood pressure and fluid balance. This article explores the biological activity of pTyr-Ang II, focusing on its mechanisms of action, receptor interactions, and physiological effects, supported by data tables and relevant case studies.

Overview of Angiotensin II

Angiotensin II is primarily known for its vasoconstrictive properties and its role in the renin-angiotensin system (RAS). It binds to two main receptor types: AT1 and AT2. While AT1 receptors mediate most of the cardiovascular effects, AT2 receptors are less understood but have been implicated in various cellular processes, including apoptosis and cellular growth regulation .

Phosphorylation and Signal Transduction

This compound exhibits enhanced biological activity compared to non-phosphorylated Ang II. The phosphorylation at the tyrosine residue influences the binding affinity and activation of angiotensin receptors, leading to increased intracellular signaling pathways. Specifically, pTyr-Ang II stimulates:

- Protein Tyrosine Kinase Activity : This modification enhances the activation of various kinases involved in cellular signaling, such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs) .

- Inhibition of Protein Tyrosine Phosphatases : pTyr-Ang II inhibits phosphotyrosine phosphatase activity, leading to sustained tyrosine phosphorylation levels within cells .

Physiological Effects

The biological activities of pTyr-Ang II include:

- Vasoconstriction : Similar to Ang II, pTyr-Ang II induces vasoconstriction through AT1 receptor activation, contributing to increased blood pressure.

- Cell Proliferation : Enhanced tyrosine phosphorylation promotes cell growth and proliferation in vascular smooth muscle cells (VSMCs) and cardiac myocytes .

- Cardiac Hypertrophy : Studies indicate that pTyr-Ang II can stimulate hypertrophic responses in cardiac tissues through specific signaling pathways associated with AT1 receptor activation .

Data Table: Biological Activities of this compound

Case Study 1: Vascular Smooth Muscle Response

In a study involving rat pheochromocytoma cells expressing AT2 receptors exclusively, it was observed that Ang II inhibited phosphotyrosine phosphatase activity, leading to increased levels of phosphorylated proteins. This study highlighted the role of pTyr-Ang II in modulating vascular responses through enhanced signaling pathways .

Case Study 2: Cardiac Myocyte Hypertrophy

Research focused on cardiac myocytes demonstrated that Ang II stimulates tyrosine phosphorylation of key proteins involved in hypertrophic signaling. The study indicated that pTyr-Ang II significantly enhances this effect compared to non-phosphorylated forms, suggesting a potential therapeutic target for heart failure treatment .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and quantifying Phosphotyrosylangiotensin II in biological samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. Ensure proper sample preparation steps, such as protein precipitation with cold acetone or methanol to preserve post-translational modifications. Include internal standards (e.g., isotopically labeled this compound) to control for matrix effects . For quantification, validate the assay using calibration curves with at least six points and replicate measurements to ensure precision (CV <15%) .

Q. How can researchers design experiments to test the receptor-binding affinity of this compound compared to non-phosphorylated angiotensin II?

- Methodological Answer : Employ surface plasmon resonance (SPR) or radioligand binding assays. For SPR, immobilize angiotensin receptors (e.g., AT1R) on a sensor chip and measure real-time binding kinetics. Use a range of this compound concentrations (1 nM–10 µM) and calculate dissociation constants (Kd). Include negative controls (e.g., scrambled peptides) to confirm specificity .

Q. What are the critical steps to ensure reproducibility when studying this compound’s role in hypertension models?

- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats with induced hypertension) by controlling diet, age, and blood pressure baselines. Use blinded protocols for treatment allocation and data analysis. Replicate findings across at least three independent cohorts and validate via orthogonal methods (e.g., immunohistochemistry for tissue localization) .

Advanced Research Questions

Q. How can contradictory data on this compound’s vasoconstrictive effects be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., differences in phosphorylation sites or model systems). Design a harmonized experiment comparing this compound isoforms (e.g., pY<sup>4</sup> vs. pY<sup>8</sup>) under identical conditions. Use Bayesian statistics to assess the probability of effect size discrepancies .

Q. What integrative approaches are suitable for mapping this compound signaling pathways in cardiovascular disease?

- Methodological Answer : Combine phosphoproteomics (to identify downstream targets) with single-cell RNA sequencing (to map receptor expression heterogeneity). Validate findings using CRISPR-Cas9 knockouts of candidate genes in primary endothelial cells. Prioritize pathways with high centrality scores in network analyses (e.g., using STRING or Cytoscape) .

Q. How can in silico modeling improve the understanding of this compound’s structural dynamics?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) to analyze conformational changes upon phosphorylation. Compare free-energy landscapes of phosphorylated vs. non-phosphorylated states. Validate predictions with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to confirm solvent accessibility changes .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are robust for analyzing dose-response relationships of this compound in vitro?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Apply the Akaike Information Criterion (AIC) to compare model fits. For small sample sizes, utilize resampling techniques (e.g., bootstrapping) to estimate confidence intervals .

Q. How should researchers address batch effects in high-throughput screens of this compound activity?

- Methodological Answer : Implement ComBat or surrogate variable analysis (SVA) to correct for technical variability. Include interleaved controls (e.g., positive/negative controls in each plate) and randomize sample processing order. Validate findings in an independent batch .

Q. Ethical and Translational Considerations

Q. What ethical guidelines apply when investigating this compound in human-derived samples?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for informed consent and data anonymization. For biobanked samples, ensure compliance with the Declaration of Helsinki and GDPR. Include explicit statements on data-sharing plans in grant proposals .

Q. How can mechanistic studies of this compound inform targeted drug development without commercial bias?

Properties

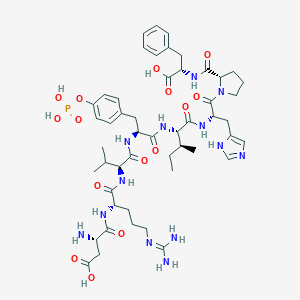

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N13O15P/c1-5-28(4)41(47(71)59-36(23-31-25-54-26-56-31)48(72)63-20-10-14-38(63)45(69)60-37(49(73)74)22-29-11-7-6-8-12-29)62-44(68)35(21-30-15-17-32(18-16-30)78-79(75,76)77)58-46(70)40(27(2)3)61-43(67)34(13-9-19-55-50(52)53)57-42(66)33(51)24-39(64)65/h6-8,11-12,15-18,25-28,33-38,40-41H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,64,65)(H,73,74)(H4,52,53,55)(H2,75,76,77)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDJRUMTBNGMRF-JZXHSEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156240 | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1126.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129785-85-9 | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129785859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.